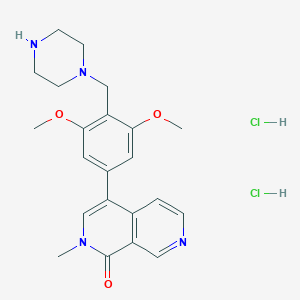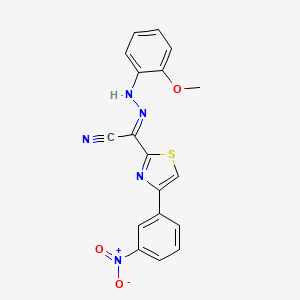![molecular formula C12H16FNO B2624322 N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine CAS No. 1525542-12-4](/img/structure/B2624322.png)
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine, also known as FENCAMFAM, is a cyclopropanamine derivative that has been synthesized for its potential use as a research tool in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has a unique mechanism of action that involves the modulation of several neurotransmitter systems in the brain. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, while also modulating the activity of GABA receptors. These effects are thought to contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine as a research tool is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine. One area of research could focus on the development of new analogues of this compound with improved efficacy and safety profiles. Another area of research could investigate the potential of this compound as a treatment for other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research could investigate the long-term effects of this compound on the brain and behavior.
Synthesemethoden
The synthesis of N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine involves several steps, including the reaction of 2-fluoroethanol with 2-bromomethylphenyl cyclopropane, followed by the addition of ammonia and the reduction of the resulting imine with sodium borohydride. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-[[2-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine has been used in several scientific studies as a research tool to investigate its potential as a treatment for various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential treatment for anxiety and depression in humans.
Eigenschaften
IUPAC Name |
N-[[2-(2-fluoroethoxy)phenyl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-7-8-15-12-4-2-1-3-10(12)9-14-11-5-6-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFKGNXWFONMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Hydroxymethyl)cyclobutyl]ethanol](/img/structure/B2624246.png)
![3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid](/img/structure/B2624247.png)



![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)
![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)